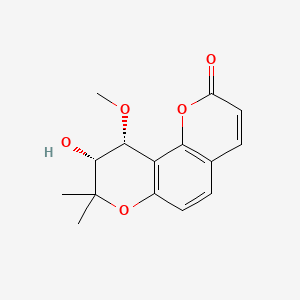

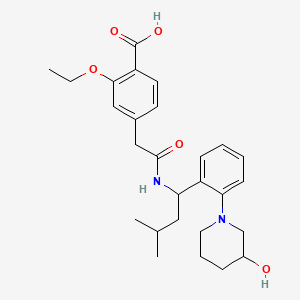

cis-Methylkhellactone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

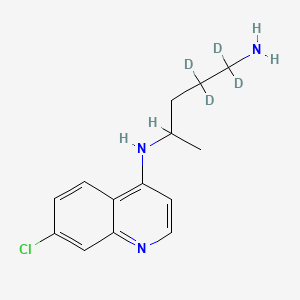

Cis-Methylkhellactone is a natural organic compound . It is a colorless crystalline solid with a unique aroma . It can dissolve in common organic solvents such as ethanol and ether . This compound has various uses and can be prepared in several ways, including extraction from natural plants or through chemical synthesis .

Synthesis Analysis

An asymmetric synthesis of a series of novel 4-methyl-(3’S,4’S)-cis-khellactone derivatives has been reported . Their structures were confirmed by 1H-NMR, 13C-NMR, and MS . The enantiomeric excesses (ee values) of the compounds were determined by Chiralpak AS-H chiral HPLC analysis .Molecular Structure Analysis

The molecular formula of cis-Methylkhellactone is C15H16O5 . It has a molecular weight of 276.28 g/mol .Chemical Reactions Analysis

A molecular simulation tracked the binding between cis-khellactone and the catalytic site in sEH, while molecular docking confirmed that hydroxyl and ketone groups of cis-khellactone maintained hydrogen bonds between Gln384 and Tyr383, respectively, and π–π interactions with Trp336 .Physical And Chemical Properties Analysis

Cis-Methylkhellactone is a powder in appearance . It has a molecular weight of 276.28 g/mol . It can dissolve in common organic solvents such as ethanol and ether .Applications De Recherche Scientifique

Antitumor Activity

cis-Methylkhellactone: has been evaluated for its cytotoxic activity against various human cancer cell lines, including HEPG-2 (liver cancer), SGC-7901 (gastric cancer), and LS174T (colon cancer). The compound’s antitumor efficacy is measured in terms of IC50 values, which indicate the concentration required to inhibit cell growth by 50%. These studies suggest potential therapeutic applications of cis-Methylkhellactone in cancer treatment .

Anti-inflammatory Activity

Research has also focused on the anti-inflammatory properties of cis-Methylkhellactone . It has been studied for its ability to inhibit soluble epoxide hydrolase (sEH) and cytokine production. sEH is an enzyme involved in the metabolism of fatty acids, which can lead to inflammation when overexpressed. cis-Methylkhellactone’s inhibition of sEH suggests its use as an anti-inflammatory agent, potentially contributing to treatments for inflammatory diseases .

Propriétés

IUPAC Name |

(9R,10R)-9-hydroxy-10-methoxy-8,8-dimethyl-9,10-dihydropyrano[2,3-f]chromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O5/c1-15(2)14(17)13(18-3)11-9(20-15)6-4-8-5-7-10(16)19-12(8)11/h4-7,13-14,17H,1-3H3/t13-,14-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDDPVXHWOABQJQ-ZIAGYGMSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(C2=C(O1)C=CC3=C2OC(=O)C=C3)OC)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H]([C@@H](C2=C(O1)C=CC3=C2OC(=O)C=C3)OC)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,2R,4S,8R,10R,14R,17S,18R)-14,17-dihydroxy-2,6,6,18-tetramethyl-5,7-dioxapentacyclo[11.7.0.02,10.04,8.014,18]icos-12-en-11-one](/img/structure/B564464.png)